molecular formula C73H131N3O31 B1243402 Ganglioside GM1 CAS No. 116950-37-9

Ganglioside GM1

Cat. No.: B1243402
CAS No.: 116950-37-9
M. Wt: 1546.8 g/mol
InChI Key: QPJBWNIQKHGLAU-IQZHVAEDSA-N
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Description

Ganglioside GM1 is a monosialylated glycosphingolipid that is predominantly found in the outer membrane of cells, with particularly high concentrations in the nervous system . This compound exerts significant neurotrophic-like activity, supporting neuronal development, aiding in nerve regeneration, and protecting against neuronal damage both in vitro and in vivo . Its utility in research is extensive, with studies demonstrating its ability to restore dopaminergic neurochemical and morphological markers, making it a critical compound for investigating therapies for Parkinson's disease and other age-associated neuronal deficits . The mechanism of action for GM1 involves its oligosaccharide chain, which is the bioactive portion of the molecule. This "OligoGM1" mediates precise interactions with membrane proteins that are instrumental for neuronal functions, influencing intracellular signaling pathways that impact cell survival, growth, and differentiation . Meanwhile, the ceramide lipid moiety serves to anchor and correctly position the GM1 within the cell membrane, which is crucial for these oligosaccharide-protein interactions to occur . Research has shown that GM1 can reverse deficits in tyrosine hydroxylase activity and elevate the protein content and mRNA levels of this enzyme in the midbrain and striatum . Furthermore, it has been shown to correct the morphology of dopaminergic neurons, supporting its role in neuronal repair and recovery . Beyond neurodegeneration, its roles extend to modulating cell signaling, contributing to synaptic membrane stability and plasticity, and participating in cell adhesion processes . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Specifications: • Appearance: White Powder • CAS Number: 37758-47-7 • Molecular Formula: C77H139N3O31 • Molecular Weight: 1602.949 • Purity: ≥98%

Properties

CAS No.

116950-37-9

Molecular Formula

C73H131N3O31

Molecular Weight

1546.8 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1

InChI Key

QPJBWNIQKHGLAU-IQZHVAEDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

Ceramide, Monosialosyl Tetraglycosyl
G(M1) Ganglioside
Ganglioside, GM1
GM1 Ganglioside
GM1a Monosialoganglioside
Monosialoganglioside, GM1a
Monosialosyl Tetraglycosyl Ceramide
Tetraglycosyl Ceramide, Monosialosyl

Origin of Product

United States

Preparation Methods

Table 1: Microbial GM1 Production Parameters

ParameterValueSource
Conversion Efficiency80–90%
GM1 Yield178 mg from 500 mg crude
Sialidase Purity33-fold purification
Neurite Outgrowth Concentration33–100 μM

Traditional Extraction and Chromatographic Purification from Brain Tissue

Brain tissue remains a primary GM1 source due to high ganglioside content. A standardized protocol involves:

  • Lipid Extraction : Chloroform-methanol-water (4:8:5.6) partitioning to isolate gangliosides from phospholipids.

  • Saponification : Alkaline hydrolysis (0.1 M NaOH in methanol) removes phospholipids but degrades O-acetylated sialic acids.

  • Reverse-Phase Chromatography : tC18 cartridges eluted with methanol yield ganglioside mixtures.

  • HPLC Purification : An NH2-bonded silica column resolves GM1 (28 min), GD1a (38 min), GD1b (46 min), and GT1b (65 min) using acetonitrile-phosphate gradients.

Table 2: HPLC Conditions for Ganglioside Separation

Time (min)% Solvent A% Solvent B
01000
71000
126337
825446
82.010100

This method yields 120 mg GM1 per gram of dry brain extract but requires 8–10 hours for complete purification.

Chemical Synthesis and Modification Techniques

Chemical synthesis enables GM1 derivatization for research applications. A landmark approach involves:

  • Deacetylation-Deacylation : GM1 treated with NaOH/MeOH removes acetyl and acyl groups.

  • N-Acylation : Mixed anhydrides (e.g., pyrene-decanoic acid + ethylchloroformate) react with the sphingosine amine, achieving >40% yield.

  • Re-N-acetylation : Acetic anhydride restores the native acetyl group.

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural fidelity. However, scalability is limited by multi-step reactions and moderate yields.

Supercritical Fluid Extraction with Immobilized Enzyme Technology

Supercritical CO2 (SC-CO2) extraction coupled with immobilized sialidase enhances GM1 production efficiency:

  • SC-CO2 Parameters : 30 MPa, 70°C, 4 hours, 75% ethanol as entrainer (3:1 v/w to brain powder).

  • Enzyme Immobilization : Sodium alginate-embedded sialidase retains 89.6% activity after five cycles.

  • Purification : Reverse-phase silica gel with methanol-water (9:1) elutes GM1 at 0.056% yield from fresh pig brain.

Table 3: Immobilized Sialidase Performance

Immobilization MethodFixation RateReuse Cycles
Sodium Alginate89.6%5
Acrylamide95.1%2
Fe3O4-Chitosan49.7%2

Chemoenzymatic Total Synthesis via Glycosyltransferase Engineering

Recent advances employ engineered glycosyltransferases for de novo GM1 synthesis:

  • Substrate Synthesis : Lactosylsphingosine derived from (S)-Garner’s aldehyde.

  • Enzyme Optimization : Maltose-binding protein (MBP) fusions enhance soluble expression of C. jejuni β1–4GalNAcT (CjCgtA) and β1–3GalT (CjCgtB).

  • Multistep One-Pot Reaction : Sodium cholate (0.1% w/v) mitigates aggregation during sialylation, enabling 60% conversion to GM1 sphingosine.

This approach bypasses natural ganglioside isolation, offering modularity for sialic acid variants.

Comparative Analysis and Industrial Considerations

MethodYieldPurityTimeScalability
Microbial Conversion35.6%>95%3 daysModerate
Brain Extraction12%85–90%10–12 hoursHigh
Chemoenzymatic Synthesis60%>98%48 hoursHigh

Industrial-scale production favors chemoenzymatic routes due to reproducibility and reduced biological variability. However, microbial methods remain cost-effective for laboratories without synthetic biology infrastructure .

Chemical Reactions Analysis

Enzymatic Degradation Pathways

GM1 undergoes stepwise hydrolysis in lysosomes via:

  • Desialylation : Neuraminidase removes terminal sialic acid .

  • β-Galactosidase : Cleaves galactose from GM1 → GM2 .

  • β-Hexosaminidase : Processes GM2 → GM3 .

  • Glucocerebrosidase : Degrades GM3 → glucosylceramide .

Sphingolipid activator proteins (SAPs) facilitate membrane extraction during degradation .

Chemical Modifications for Analytical Probes

GM1 derivatives enable metabolic and trafficking studies:

Modification Type Method Application
Radioactive labeling 3^3H at sphingosine (oxidation + NaB3^3H4_4) or C6-galactose Metabolic pathway tracing
Photoactivable probes Nitro-phenyl azide + 3^3H in oligosaccharide Membrane interaction studies
Fluorescent tags Biotinyl or paramagnetic groupsCellular uptake imaging

Synthetic Approaches

Total chemical synthesis of GM1 involves complex glycosidation:

  • Key reaction : Sulfonamidoglycosidation creates β-linked GalNAc-Gal .

  • Yield : Optimized β-selectivity via proximal hydroxyl directing effects .

Industrial-scale synthesis (chemoenzymatic cascade):

  • Enzymatic assembly : UDP-sugar pyrophosphorylase generates pentasaccharides .

  • Ceramide modularity : Acylation with custom fatty acids (e.g., stearic acid) .

Membrane Interaction Dynamics

GM1 alters membrane properties via:

  • Hydrophobic anchoring : Ceramide integration into lipid bilayers .

  • Electrostatic effects : Sialic acid interacts with cations (e.g., Ca2+^{2+}) .

Experimental findings :

  • GM1 condenses membranes in the presence of hemin (reduced fluidity) .

  • Protoporphyrin IX (PPIX) fluidizes GM1-rich membranes .

Functional Interactions with Proteins

Interaction Partner Effect Mechanism
Cholera toxin Facilitates cellular entryBinds GM1 oligosaccharide
TrkA/TrkB receptors Enhances neuronal outgrowthCalcium influx modulation
GDNF receptor complex Promotes Ret kinase activityLipid raft stabilization

Scientific Research Applications

Ganglioside GM1 has a wide range of scientific research applications:

Biological Activity

Ganglioside GM1 is a glycosphingolipid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). This article explores the biological activity of GM1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

Gangliosides are sialic acid-containing glycosphingolipids that are predominantly found in the nervous system. GM1, specifically, is composed of a ceramide backbone and a complex oligosaccharide chain that includes one sialic acid residue. It is involved in cellular signaling, neuroprotection, and neuronal differentiation.

GM1 exerts its biological effects through various mechanisms:

  • Cell Proliferation : GM1 has been shown to enhance the proliferation of different cell types, including mouse induced pluripotent stem cells (miPSCs) and neural stem cells. It activates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly ERK1/2, which is crucial for cell cycle progression and DNA synthesis .
  • Neuroprotection : GM1 provides neuroprotective effects by stabilizing cellular membranes and modulating calcium homeostasis. It reduces oxidative stress and inflammation in neuronal cells, which is vital for preventing neurodegeneration .
  • Interaction with Neurotrophic Factors : GM1 enhances the activity of nerve growth factor (NGF), promoting neuronal survival and differentiation. It interacts with tropomyosin receptor kinase (TrkA), leading to increased tyrosine phosphorylation and subsequent signaling cascades that support neuronal health .

1. Parkinson's Disease

GM1 has been investigated as a treatment for Parkinson's disease (PD). In an open-label study involving 10 PD patients, GM1 was administered intravenously followed by subcutaneous injections. The results indicated that GM1 was well tolerated and led to improvements in motor function after 4 to 8 weeks of treatment . A five-year follow-up study confirmed long-term safety and potential clinical benefits, with patients showing sustained improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .

2. Multiple Sclerosis

Research has suggested that GM1 may also have beneficial effects in multiple sclerosis (MS) by modulating immune responses and promoting remyelination processes. Its role in enhancing neuronal survival could be crucial in the context of demyelinating diseases .

Case Studies

StudyPopulationTreatmentFindings
Open-label study on PD patients10 patients with PD1000 mg IV followed by 200 mg/day subcutaneousSafe and well tolerated; improvements in motor function observed after 4-8 weeks
Long-term follow-up on PD patients26 patients from previous studyContinued GM1 treatment for 5 yearsSustained improvement in UPDRS scores; confirmed long-term safety

Research Findings

Recent studies have highlighted the multifaceted roles of GM1:

  • Cell Signaling : GM1 regulates critical signaling pathways involved in cell proliferation and survival. Its interaction with MAPK pathways underscores its importance in cellular responses to growth factors .
  • Neuroprotective Effects : In models of neurotoxicity, GM1 has demonstrated the ability to mitigate cell death caused by excitotoxicity and oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
  • Cognitive Function : GM1 has been shown to alleviate cognitive deficits associated with amyloid beta accumulation, suggesting its role in Alzheimer's disease management .

Q & A

Q. What novel methodologies could address GM1’s instability in systemic circulation for CNS delivery?

  • Methodological Answer : Nanoparticle encapsulation (e.g., PLGA or liposomes) improves GM1’s bioavailability. In vivo tracking via ¹⁸F-labeled GM1 analogs and PET imaging quantifies brain uptake efficiency. Alternatively, intranasal delivery bypasses the blood-brain barrier, as demonstrated in murine Parkinson’s models .

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